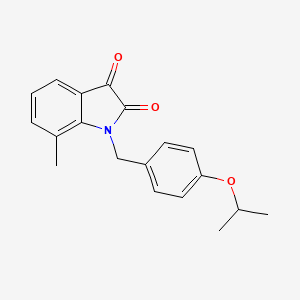

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

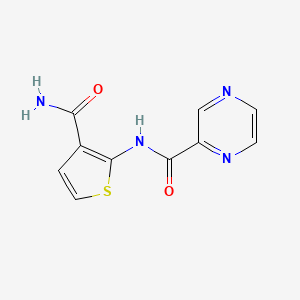

The compound “3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains a pyrrolidine ring and a pyridazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridazine is a six-membered ring with two nitrogen atoms. The compound also contains a cyclohexylsulfonyl group, which is a sulfonyl group attached to a cyclohexane ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, as well as the cyclohexylsulfonyl group . The spatial orientation of these groups and their substituents could significantly influence the compound’s properties and biological activity .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have been interested in synthesizing novel heterocyclic compounds that contain a sulfonamido moiety, aiming to explore their use as antibacterial agents. For instance, the synthesis of new derivatives producing pyran, pyridine, and pyridazine derivatives has been reported. These compounds have been evaluated for their antibacterial activity, with several showing high activities. This research indicates the potential of sulfonamido-containing heterocycles in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Photoinduced Transformations

Another application involves N-radical-initiated cyclization for the synthesis of sulfonated 3,4-dihydro-2H-pyrroles under photoinduced conditions without the need for catalysts. This process has been shown to efficiently produce a variety of functional groups, indicating its utility in synthesizing complex molecules efficiently at room temperature (Mao, Yuan, Li, & Wu, 2017).

Metal-Free Mild Oxidation in Aqueous Medium

A study demonstrated that thiols could be efficiently oxidized to disulfides in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous media under mild and metal-free conditions. This research provides a method for synthesizing symmetrical disulfides, which are valuable in various chemical transformations (Samanta, Ray, Ghosh, & Biswas, 2016).

Water Oxidation by Ru Complexes

The development of dinuclear complexes for water oxidation presents a significant advancement in the field of catalysis. These complexes have been shown to evolve oxygen efficiently in the presence of Ce(IV)-CF3SO3H solution, demonstrating their potential in applications requiring water oxidation. Turnover numbers for these reactions have been notably high, indicating the efficiency of these complexes in catalytic processes (Zong & Thummel, 2005).

Synthesis of Sulfonylated Anti-Indeno[1,2-d]pyridazines

Research into the synthesis of sulfonylated anti-indeno[1,2-d]pyridazines via oxidative three-component 1,5-enyne-bicyclization using an I2/TBHP catalytic oxidative system highlights the ability to construct complex molecules. This process results in the formation of multiple bonds, including C–S, C–C, and C–N, showing the versatility of this synthetic approach in creating functionalized heterocycles (Jiang et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s used. Pyrrolidine derivatives have been found to have various biological activities, but without specific information, it’s difficult to predict the mechanism of action of this particular compound .

Future Directions

Properties

IUPAC Name |

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPKTKDZARIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)